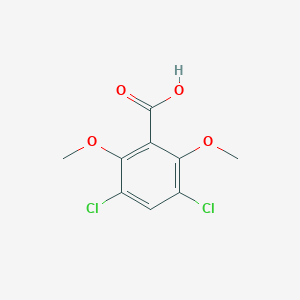

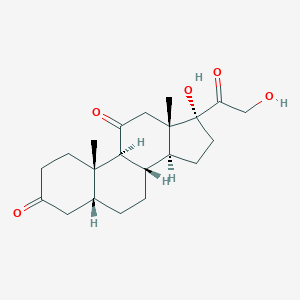

5alpha-Androst-16-en-3-one

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

5alpha-Androst-16-en-3-one, also known as androstenone, is a mammalian pheromone . It is found in high concentrations in the saliva of male pigs . The primary targets of this compound are the olfactory receptors in the nasal cavity of pigs, particularly females .

Mode of Action

Androstenone interacts with its targets by binding to the olfactory receptors, triggering a signal transduction pathway that leads to the perception of a specific smell . This smell can stimulate oestrous behaviour in female pigs .

Biochemical Pathways

It is known that the compound plays a role in the olfactory signal transduction pathway, which is responsible for the sense of smell .

Pharmacokinetics

It is known that the compound is present in the saliva of male pigs and can be exhaled by sexually excited boars .

Result of Action

The primary result of androstenone’s action is the stimulation of oestrous behaviour in female pigs . This is achieved through the perception of a specific smell, which is triggered by the binding of androstenone to olfactory receptors .

Action Environment

The action of androstenone can be influenced by various environmental factors. For instance, the concentration of androstenone in saliva can vary depending on the breed of the pig and the season . In one study, it was found that the concentration of androstenone was about 50 times higher in Göttingen minipig boars (GMB) than in German landrace boars (GLB), indicating a difference in salivary 16-androstene in these two pig breeds . Furthermore, the study suggested that a seasonal effect cannot be ruled out, as samples from GMB were obtained in the middle of the breeding season when sexual activity was highest, while GLB were collected at the end of the breeding season .

Analyse Biochimique

Biochemical Properties

5alpha-Androst-16-en-3-one is involved in several biochemical reactions, primarily as a pheromone. It interacts with various receptors and enzymes, influencing a wide array of biochemical processes. For instance, it binds to membrane-enriched fractions of olfactory epithelium in boars and rats, suggesting the presence of a glycoprotein binding protein . Additionally, it has been shown to affect oxytocin release in oestrous sows . These interactions highlight the compound’s role in modulating receptor activity and signal transduction pathways.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In pigs, it is known to stimulate oestrous behavior in females when exhaled by sexually excited boars . This compound influences cell signaling pathways, particularly those related to reproductive behavior. It also affects gene expression and cellular metabolism, as evidenced by its role in modulating oxytocin release . These cellular effects underscore the compound’s importance in reproductive and social behaviors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with receptors and enzymes. Its unique molecular configuration, with a double bond at the 16th carbon position and a ketone group at the 3rd carbon, is crucial for these interactions . The compound modulates receptor activity and signal transduction pathways, influencing various biochemical processes. For example, it binds to olfactory receptors in the nasal epithelium, triggering a cascade of signaling events that lead to behavioral responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its concentration in saliva can fluctuate based on seasonal variations in gonadal function . Additionally, the compound’s stability and degradation over time can impact its long-term effects on cellular function. For instance, higher concentrations of this compound have been observed during the mating season, correlating with increased sexual activity in boars .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In pigs, higher concentrations of the compound in saliva have been associated with more potent stimulation of oestrous behavior in females . Excessive doses may lead to adverse effects, such as altered meat quality and sensory properties in pork . These findings highlight the importance of dosage in determining the compound’s effects on animal behavior and physiology.

Metabolic Pathways

This compound is involved in the steroidogenesis pathway, where it is synthesized and metabolized. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role as a pheromone also suggests its involvement in pathways related to chemical communication and signaling. Understanding these metabolic pathways is crucial for elucidating the compound’s broader biological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For example, its presence in boar saliva and human sweat indicates its distribution in exocrine glands, where it can be exhaled or secreted . These transport and distribution mechanisms are essential for the compound’s role in chemical communication.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with olfactory receptors in the nasal epithelium suggests its localization in sensory cells involved in detecting pheromones . Understanding its subcellular localization is key to elucidating its molecular mechanisms of action.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 5α-androsta-16-ène-3-one peut être synthétisée par divers procédés chimiques. Une méthode courante implique l'utilisation de la 5α-réductase provenant de Treponema denticola, qui convertit la structure 3-oxo-4-ène en produits de la 5α-réductase . Le composé peut également être quantifié dans divers tissus adipeux à l'aide d'analyses par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) .

Méthodes de production industrielle : Dans les milieux industriels, la 5α-androsta-16-ène-3-one est souvent produite par des méthodes biotechnologiques. Par exemple, elle peut être dérivée des phytostérols à l'aide de souches microbiennes spécifiques qui facilitent le processus de conversion .

Analyse Des Réactions Chimiques

Types de réactions : La 5α-androsta-16-ène-3-one subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de divers produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à des formes réduites du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les réducteurs courants comprennent l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).

Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde, les amines).

Principaux produits formés : Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.

4. Applications de la recherche scientifique

La 5α-androsta-16-ène-3-one a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé de référence en chimie analytique pour le développement de méthodes de détection et de quantification.

Biologie : Elle est étudiée pour son rôle de phéromone dans le comportement et la communication des animaux.

Médecine : La recherche explore ses effets potentiels sur la physiologie humaine et son rôle dans certaines conditions médicales.

Industrie : Elle est utilisée dans la production de produits à base de phéromones pour l'élevage et la lutte antiparasitaire.

5. Mécanisme d'action

Le mécanisme d'action de la 5α-androsta-16-ène-3-one implique son interaction avec des récepteurs olfactifs spécifiques dans la cavité nasale. Chez les porcs, elle se lie aux récepteurs de l'organe voméronasal, déclenchant une cascade de signaux neuronaux qui conduisent à des changements de comportement chez les femelles . Chez l'homme, ses effets sont moins bien compris, mais on pense qu'elle influence le comportement social et sexuel par des voies olfactives similaires .

Composés similaires :

5α-androsta-16-ène-3α-ol (androsténol) : Ce composé a une odeur musquée et est également une phéromone présente dans la salive du verrat.

5α-androsta-16-ène-3β-ol : Un autre composé apparenté ayant des fonctions phéromonales similaires.

Unicité : La 5α-androsta-16-ène-3-one est unique en raison de son odeur distincte d'urine et de son rôle spécifique dans la communication phéromonale chez les porcs. Sa forte concentration dans la salive des verrats en état d'excitation sexuelle en fait un stimulant puissant du comportement œstral chez les femelles .

Applications De Recherche Scientifique

5A-androsta-16-ene-3-one has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for the development of detection and quantification methods.

Biology: It is studied for its role as a pheromone in animal behavior and communication.

Medicine: Research explores its potential effects on human physiology and its role in certain medical conditions.

Industry: It is used in the production of pheromone-based products for animal husbandry and pest control.

Comparaison Avec Des Composés Similaires

5A-androsta-16-ene-3α-ol (androstenol): This compound has a musk-like odor and is also a pheromone found in boar saliva.

5A-androsta-16-ene-3β-ol: Another related compound with similar pheromonal functions.

Uniqueness: 5A-androsta-16-ene-3-one is unique due to its distinct urine-like odor and its specific role in pheromonal communication in pigs. Its high concentration in the saliva of sexually excited boars makes it a potent stimulant for oestrous behavior in females .

Propriétés

IUPAC Name |

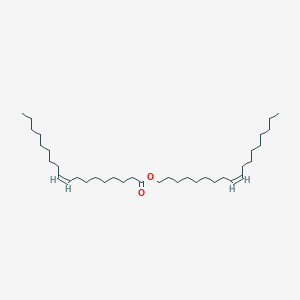

(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMLYAGWXSTQI-QYXZOKGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040965 | |

| Record name | Androstenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

371.00 to 372.00 °C. @ 760.00 mm Hg | |

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18339-16-7 | |

| Record name | Androstenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18339-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androst-16-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androst-16-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5.ALPHA.-ANDROST-16-EN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWD3D5941J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)

![2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol](/img/structure/B145537.png)

![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)